REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH:6]1[CH2:13][CH:12]2[N:14](CC3C=CC=CC=3)[CH:8]([CH2:9][CH2:10][CH2:11]2)[CH2:7]1)=[O:5])[CH3:2].C([O-])=O.[NH4+]>[Pd].C(O)C>[CH2:1]([O:3][C:4]([CH:6]1[CH2:7][CH:8]2[NH:14][CH:12]([CH2:11][CH2:10][CH2:9]2)[CH2:13]1)=[O:5])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
8.14 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CC2CCCC(C1)N2CC2=CC=CC=C2
|
Name
|
|
Quantity
|
8.93 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
catalyst
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 125 mL round-bottomed flask equipped with a condenser and N2 inlet
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed
|
Type
|
CUSTOM
|
Details
|
about 4 hr
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth (Celite [trademark])
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between methylene chloride
|
Type
|
CUSTOM
|
Details
|
an aqueous sodium hydroxide solution, and the organic layer separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C1CC2CCCC(C1)N2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |